

# Application Notes for Labeling Peptides with N3-C2-NHS Ester

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Compound of Interest		
Compound Name:	N3-C2-NHS ester	
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### Introduction

The modification of peptides and proteins with bioorthogonal handles is a cornerstone of modern chemical biology and drug development. **N3-C2-NHS ester** (Azido-PEG2-NHS ester) is a bifunctional linker designed to introduce a reactive azide group onto biomolecules.[1][2] This reagent utilizes N-hydroxysuccinimide (NHS) ester chemistry to efficiently label primary amines, such as the N-terminus and the  $\varepsilon$ -amino group of lysine residues found in peptides.[3] [4] The reaction forms a stable, covalent amide bond.[3]

The introduced azide (N3) group is chemically inert in biological systems but can undergo highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] This two-step approach allows for the versatile and targeted conjugation of azide-labeled peptides to a wide array of molecules containing a terminal alkyne, including fluorescent dyes, radiolabels, PEG chains, or cytotoxic drugs.[7][8]

The reaction with NHS esters is highly dependent on pH, with an optimal range of 7.2 to 8.5, where primary amines are deprotonated and sufficiently nucleophilic.[3] Competing hydrolysis of the NHS ester can occur, particularly at higher pH values, making careful control of reaction conditions essential for achieving high labeling efficiency.[9]

## **Principle of the Reaction**

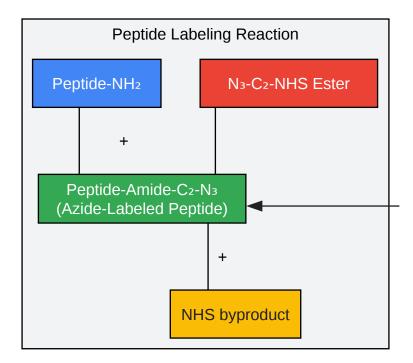






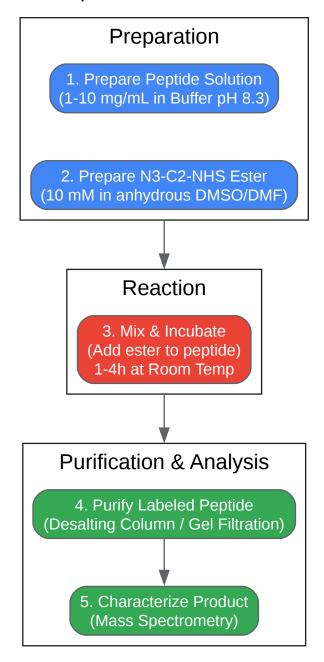
The labeling process is a nucleophilic acyl substitution. The primary amine on the peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]



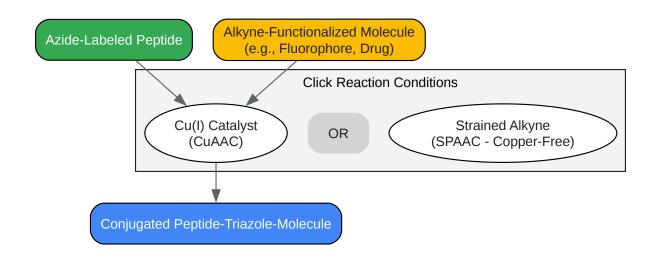




### **Experimental Workflow**







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### References

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